molecular formula C13H14F2 B14147886 (1,1-Difluoro-5-methylhexa-1,4-dien-2-yl)benzene CAS No. 89264-16-4

(1,1-Difluoro-5-methylhexa-1,4-dien-2-yl)benzene

Cat. No.: B14147886
CAS No.: 89264-16-4
M. Wt: 208.25 g/mol
InChI Key: FYZQCDRGOGRIKP-UHFFFAOYSA-N
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Description

(1,1-Difluoro-5-methylhexa-1,4-dien-2-yl)benzene is a chemical compound with the molecular formula C13H14F2 It is characterized by the presence of a benzene ring substituted with a difluoromethyl group and a methylhexa-1,4-diene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Difluoro-5-methylhexa-1,4-dien-2-yl)benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, which reacts with a difluorobenzene derivative to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1,1-Difluoro-5-methylhexa-1,4-dien-2-yl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes, alcohols

    Substitution: Amines, thiols derivatives

Scientific Research Applications

(1,1-Difluoro-5-methylhexa-1,4-dien-2-yl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (1,1-Difluoro-5-methylhexa-1,4-dien-2-yl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,1-Difluoro-5-methylhexa-1,4-dien-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the difluoromethyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89264-16-4

Molecular Formula

C13H14F2

Molecular Weight

208.25 g/mol

IUPAC Name

(1,1-difluoro-5-methylhexa-1,4-dien-2-yl)benzene

InChI

InChI=1S/C13H14F2/c1-10(2)8-9-12(13(14)15)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3

InChI Key

FYZQCDRGOGRIKP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(=C(F)F)C1=CC=CC=C1)C

Origin of Product

United States

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